molecular formula C7H8N2O3 B11813901 4-Amino-6-methoxypicolinic acid

4-Amino-6-methoxypicolinic acid

Cat. No.: B11813901
M. Wt: 168.15 g/mol
InChI Key: HLWZFDINHGCUOX-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypicolinic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of picolinic acid, featuring an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxypicolinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino and methoxy groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acids .

Scientific Research Applications

4-Amino-6-methoxypicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar in structure but lacks the amino group at the 4-position.

    Picolinic acid: A parent compound with a carboxylic acid group at the 2-position but without the amino and methoxy groups.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

Uniqueness: 4-Amino-6-methoxypicolinic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-amino-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

HLWZFDINHGCUOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)N

Origin of Product

United States

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